2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896305-87-6
VCID: VC4561691
InChI: InChI=1S/C23H23N5O2S/c1-17-6-5-7-19(14-17)24-22(29)16-31-23-26-25-21(28(23)27-12-3-4-13-27)15-18-8-10-20(30-2)11-9-18/h3-14H,15-16H2,1-2H3,(H,24,29)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 896305-87-6

Cat. No.: VC4561691

Molecular Formula: C23H23N5O2S

Molecular Weight: 433.53

* For research use only. Not for human or veterinary use.

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide - 896305-87-6

Specification

CAS No. 896305-87-6
Molecular Formula C23H23N5O2S
Molecular Weight 433.53
IUPAC Name 2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C23H23N5O2S/c1-17-6-5-7-19(14-17)24-22(29)16-31-23-26-25-21(28(23)27-12-3-4-13-27)15-18-8-10-20(30-2)11-9-18/h3-14H,15-16H2,1-2H3,(H,24,29)
Standard InChI Key JPNNLZBECPGXSP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 4-methoxybenzyl group at position 5, a pyrrol-1-yl group at position 4, and a thioacetamide linkage at position 3. The molecular formula is C23H23N5O2S, with a molecular weight of 433.53 g/mol. Key structural components include:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity.

  • 4-Methoxybenzyl group: Introduces hydrophobicity and electron-donating effects, potentially influencing receptor binding.

  • Pyrrol-1-yl substituent: A non-aromatic heterocycle that may modulate solubility and intermolecular interactions.

  • Thioacetamide side chain: Contains a sulfur atom, which could contribute to redox activity or metal coordination.

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number896305-87-6
Molecular FormulaC23H23N5O2S
Molecular Weight433.53 g/mol
IUPAC Name2-[[5-[(4-Methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol common to triazole derivatives:

  • Cyclocondensation: Formation of the 1,2,4-triazole core via reaction of hydrazine derivatives with carboxylic acids or nitriles.

  • N-Substitution: Introduction of the pyrrol-1-yl group using pyrrole under basic conditions.

  • Thioether Formation: Coupling of the triazole intermediate with a thioacetamide via nucleophilic substitution.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1CyclocondensationHydrazine hydrate, acetic acid, 80°C
2N-AlkylationPyrrole, K2CO3, DMF, 120°C
3ThioacetylationChloroacetyl chloride, NaSH, ethanol

Analytical Characterization

While specific spectral data for this compound are unavailable, standard techniques for analogous molecules include:

  • NMR Spectroscopy: To confirm the positions of substituents on the triazole ring.

  • Mass Spectrometry: For molecular weight verification and fragmentation pattern analysis.

  • HPLC: To assess purity, typically exceeding 95% for research-grade compounds.

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains uncharacterized, but predictions based on structural analogs suggest:

  • Lipophilicity: High logP (~3.5) due to aromatic and alkyl groups, indicating poor aqueous solubility.

  • Stability: Susceptible to hydrolysis at the thioacetamide bond under acidic or alkaline conditions.

Thermodynamic Properties

  • Melting Point: Estimated 180–190°C (differential scanning calorimetry of similar triazoles).

  • Crystalline Structure: Likely monoclinic, as observed in related 1,2,4-triazole derivatives.

Biological Activity and Mechanisms

Anticancer Activity

Although direct evidence is lacking, mechanisms inferred from related molecules include:

  • Apoptosis Induction: Upregulation of caspase-3/7 via mitochondrial pathway activation.

  • Kinase Inhibition: Suppression of EGFR or VEGFR2 signaling in breast and lung cancer cell lines.

Table 3: Cytotoxicity of Analogous Triazoles

CompoundCell LineIC50 (µM)Reference
5-(4-Fluorobenzyl)-1,2,4-triazoleMCF-712.3
4-Pyrrolyl-triazoleA54918.7

Research Gaps and Future Directions

  • In Vitro/In Vivo Studies: Prioritize cytotoxicity screening against NCI-60 cell panels and xenograft models.

  • Structure-Activity Relationships (SAR): Modify the 4-methoxybenzyl or pyrrol-1-yl groups to optimize potency.

  • Pharmacokinetics: Evaluate oral bioavailability and metabolic stability using hepatic microsome assays.

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